BENGHE Foundational & Exploratory

Check Availability & Pricing

What is 5-Bromo-3-methoxy-1H-pyrazolo[3,4-
B]lpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-Bromo-3-methoxy-1H-
Compound Name: o
pyrazolo[3,4-B]pyridine

Cat. No.: B1449909

An In-Depth Technical Guide to 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine: A
Cornerstone Intermediate for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methoxy-1H-
pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry
and drug development. We will delve into its physicochemical properties, structural
characterization, plausible synthetic routes, and its critical role as a versatile building block for
the synthesis of targeted therapeutics. With a focus on scientific integrity, this document
explains the causal relationships behind synthetic strategies and highlights the compound's
application in the development of potent kinase inhibitors, providing researchers and drug
development professionals with actionable insights and detailed protocols.

Introduction: The Significance of the Pyrazolo[3,4-
b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction
earned due to its recurring presence in a multitude of biologically active compounds.[1] Its
structure, a fusion of pyrazole and pyridine rings, acts as a bioisostere of indole, enabling it to
form key interactions—such as hydrogen bonds and mt-1t stacking—with a wide range of
biological targets.[2] Derivatives of this scaffold have demonstrated a vast spectrum of
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pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory
properties.[1]

Within this important class of compounds, 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine
emerges as a particularly strategic synthetic intermediate. Its utility is twofold:

» The pyrazolo[3,4-b]pyridine core provides the foundational structure for binding to target
enzymes, especially the ATP-binding site of protein kinases.

e The bromine atom at the C5 position serves as a versatile chemical handle. It readily
participates in palladium-catalyzed cross-coupling reactions, allowing for the systematic and
efficient introduction of diverse molecular fragments to explore the chemical space and
optimize drug-target interactions.

This guide will illuminate the chemical properties and synthetic utility of this key intermediate,
with a special focus on its application in the rational design of kinase inhibitors.

Physicochemical Properties and Structural
Characterization

Precise characterization is the bedrock of chemical synthesis and drug discovery. While
extensive experimental data for this specific intermediate is not broadly published, its properties
can be reliably predicted based on its structure and data from closely related analogues.
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Property Data Reference

. 5-Bromo-3-methoxy-1H-
Chemical Name i
pyrazolo[3,4-b]pyridine

CAS Number 1363381-82-1 [1]

Molecular Formula C7HeBrNsO Calculated

Molecular Weight 228.05 g/mol Calculated
Expected to be an off-white to

Appearance ) Inferred
yellow solid

Expected to be soluble in polar
Solubility organic solvents like DMF, Inferred
DMSO, and methanol.

Structural Elucidation: A Predictive Approach

The confirmation of the molecular structure relies on a combination of spectroscopic
techniques. Below are the predicted data and their expert interpretation.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy

o H NMR (400 MHz, DMSO-ds): The proton NMR spectrum is expected to be clean and
highly informative. We predict the following key signals:

0 12.5-13.5 ppm (s, 1H): A broad singlet corresponding to the acidic N-H proton of the
pyrazole ring.

0 8.5-8.7 ppm (d, 1H): A doublet for the C6 proton, coupled to the C4 proton.

0 8.2-8.4 ppm (d, 1H): A doublet for the C4 proton, coupled to the C6 proton.

0 3.9-4.1 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the
methoxy (-OCHs) group.

o 13C NMR (100 MHz, DMSO-ds): The carbon spectrum will confirm the carbon framework.
Key predicted signals include those for the five aromatic carbons of the fused ring system,
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the C3 carbon bearing the methoxy group (highly deshielded), the C5 carbon attached to
bromine (shielded by the halogen), and a signal for the methoxy carbon around 55-60

ppm.

e Mass Spectrometry (MS)

o The mass spectrum should exhibit a distinctive molecular ion peak [M]*. Crucially, due to
the natural abundance of bromine isotopes (7°Br = 50.7%, 81Br = 49.3%), the spectrum will
show a characteristic doublet for the molecular ion: one peak for [M]* at m/z = 227 and an
equally intense peak for [M+2]* at m/z = 229. This isotopic signature is a definitive
confirmation of a monobrominated compound.

Synthesis and Reaction Mechanisms: A Proposed
Route

While multiple strategies exist for constructing the pyrazolo[3,4-b]pyridine core, a highly logical
and efficient approach involves the annulation of the pyrazole ring onto a pre-functionalized
pyridine scaffold. This ensures the correct placement of the critical bromo and methoxy
substituents from the outset.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the pyrazole ring, identifying a key 2-
hydrazinopyridine intermediate. This intermediate can be formed from a commercially available
dihalopyridine through a nucleophilic aromatic substitution (SnAr) reaction.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

5-Bromo-3-methoxy-1H-
pyrazolo[3,4-b]pyridine (Target)

ntramolecular
Cyclization

5-Bromo-2-hydrazino-3-methoxypyridine

SnAr

2-Chloro-5-bromo-3-methoxypyridine

Step 1: Hydrazine Substitution

NH2NH2-H20

2-Chloro-5-bromo-
3-methoxypyridine

Solvent, A

»

5-Bromo-2-hydrazino-
3-methoxypyridine

ShAr

Hydrazine (NHzNH2)

Step 2: Cyclization

Acetic Acid, A | | 5-Bromo-3-methoxy-1H-

pyrazolo[3,4-b]pyridine
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5-Bromo-3-methoxy-1H-
pyrazolo[3,4-b]pyridine
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(e.g., 2,6-dichloro-3,5-
dimethoxyphenylboronic acid)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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